molecular formula C17H13N B3051388 2,3-Diphenylpyridine CAS No. 33421-53-3

2,3-Diphenylpyridine

Cat. No. B3051388
CAS RN: 33421-53-3
M. Wt: 231.29 g/mol
InChI Key: WKAXDAMWMOBXMP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,3-dihydropyridines, which are important starting materials for pharmaceuticals, has been predicted using density functional theory (DFT) calculations . The synthesis involves the use of 1,2,3,4,5-pentamethylcyclopentadienyl (Cp*) iridium complexes . Another method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C .


Molecular Structure Analysis

The molecular structure of 2,3-Diphenylpyridine is characterized by a pyridine ring substituted with phenyl groups at the 2nd and 3rd positions . The molecular formula is C17H13N, and the molecular weight is 231.29 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3-Diphenylpyridine include a molecular formula of C17H13N and a molecular weight of 231.29 . More specific properties such as melting point, boiling point, density, etc., are not provided in the search results.

Scientific Research Applications

DNA Recognition and Antiproliferative Activity

A series of 2,5- and 3,5-diphenylpyridine derivatives have been synthesized, showing potential for DNA recognition and antiproliferative effects. These compounds have been studied for their interaction with DNA and exhibit significant antiproliferative activity, highlighting their potential as anticancer agents. The studies do not show a direct correlation between DNA binding and antiproliferative activity, suggesting complex mechanisms of action (Jacquemard et al., 2005).

Tridentate Platinum Complex Synthesis

2,6-Diphenylpyridine is utilized in the high-yield synthesis of a tridentate platinum complex, where it acts as a ligand bound to the metal via a C∧N∧C donor set. This research provides insight into the synthesis and characterization of such complexes, which are relevant in the field of organometallic chemistry (Cave et al., 1999).

Fluorescence “Turn-on” Chemosensor for Ag+

2,6-Diphenylpyridine-based receptors have been developed as “turn-on” fluorescent chemosensors, particularly for detecting Ag+ ions in aqueous media. These compounds exhibit high selectivity and a significant fluorescent response, demonstrating their potential in selective ion sensing and biological applications (Zhang et al., 2017).

Photopolymerization Monitoring and Superacid Generation

Diphenylpyridine derivatives have been found effective in monitoring photopolymerization processes and determining the efficiencies of superacid generation by cationic photoinitiators. These compounds, due to their unique fluorescence properties, can be used as sensors in photopolymerization, offering novel applications in materials science (Topa et al., 2020).

Energetic and Structural Study

An energetic and structural study of diphenylpyridine isomers, including 2,6-, 2,5-, and 3,5-diphenylpyridines, has been conducted. These isomers have been synthesized and characterized, providing insights into their relative energetic stabilities, volatilities, and structural properties, which are crucial in understanding their potential applications in various scientific fields (Rocha et al., 2009).

Bimolecular Photoinitiating System for 3D Printing

2,6-Diphenylpyridine derivatives have been explored as part of a new bimolecular photoinitiating system for vat photopolymerization 3D printing techniques. These derivatives show reactivity under both UV-A and visible light sources, demonstrating their potential in advancing 3D printing technology (Fiedor et al., 2020).

Safety And Hazards

When handling 2,3-Diphenylpyridine, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

Future Directions

While specific future directions for 2,3-Diphenylpyridine are not mentioned in the search results, there are indications of ongoing research in related areas. For instance, there has been significant progress in synthesizing structurally diverse and biologically relevant pyrano [2,3-c]pyrazole derivatives through the integration of green methodologies . This suggests potential future directions in the synthesis and application of related pyridine derivatives.

properties

IUPAC Name

2,3-diphenylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N/c1-3-8-14(9-4-1)16-12-7-13-18-17(16)15-10-5-2-6-11-15/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKAXDAMWMOBXMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60187063
Record name 2,3-Diphenylpyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Diphenylpyridine

CAS RN

33421-53-3
Record name 2,3-Diphenylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33421-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2,3-Diphenylpyridine
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Record name 2,3-Diphenylpyridine
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Record name 2,3-diphenylpyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20
Citations
RA Abramovitch, KS Ahmed… - Canadian Journal of …, 1963 - cdnsciencepub.com
Phenyllithium and pyridine-3-N,N -diethylsulphonamide gave the expected 2-phenyl derivative exclusively. Contrary to a previous report some 2,3-diphenylpyridine is formed with 3-…
Number of citations: 19 cdnsciencepub.com
VV Voronin, MV Polynski… - Chemistry–An Asian …, 2023 - Wiley Online Library
A novel synthetic approach to 2,3,6‐trisubstituted pyridines, their 4,5‐dideuterated derivatives, 4,5‐13C2‐ and doubly‐labeled D2‑13C2‐pyridines has been developed using catalyst‐…
Number of citations: 1 onlinelibrary.wiley.com
ZY Yang, H Luo, M Zhang, XC Wang - ACS Catalysis, 2021 - ACS Publications
We have developed a method for a B(C 6 F 5 ) 3 -catalyzed hydroboration/hydrogenation cascade reduction of pyridines. The method was particularly effective for 2,3-disubstituted …
Number of citations: 13 pubs.acs.org
YR Han, SH Shim, DS Kim, CH Jun - Organic letters, 2017 - ACS Publications
A new cascade double N-annulation method has been developed for the synthesis of benzoquinolizinium salts. The process takes place between allylamines, internal alkynes, and …
Number of citations: 38 pubs.acs.org
T Asaki, T Hamamoto, Y Sugiyama, K Kuwano… - Bioorganic & medicinal …, 2007 - Elsevier
A series of prostacyclin receptor agonists was prepared by modifying the central heteroaromatic ring of lead compound 2, and a docking study was performed to investigate their …
Number of citations: 13 www.sciencedirect.com
S Rieckhoff, T Hellmuth, R Peters - The Journal of Organic …, 2015 - ACS Publications
Substituted pyridines are prevalent heterocycles of fundamental importance. Their efficient regioselective preparation is often still a challenge despite a large number of reported …
Number of citations: 48 pubs.acs.org
SA Burns, RJP Corriu, V Huynh, JJE Moreau - Journal of organometallic …, 1987 - Elsevier
The dimetallation of some olefinic and aromatic N-trimethylsilylamines has been examined. Treatment with a two molar proportion of n-butyllithium gives organodimetallic reagents, …
Number of citations: 4 www.sciencedirect.com
D Lloyd, H McNab - Advances in heterocyclic chemistry, 1993 - Elsevier
Publisher Summary This chapter is specifically concerned with 2,3-dihydro-l,4-diazepines. One major source of interest was the resemblance between the chemistry of 2,3-dihydro-1,4-…
Number of citations: 14 www.sciencedirect.com
LL Fershtat, AA Larin, MA Epishina, IV Ovchinnikov… - RSC …, 2016 - pubs.rsc.org
Two convenient, facile, regioselective and highly effective one-pot protocols for the synthesis of previously unknown hybrid heterocyclic systems with the furoxanylpyridine core based …
Number of citations: 48 pubs.rsc.org
R Wiley, C Jarboe, P Callahan… - The Journal of Organic …, 1958 - ACS Publications
Sir: It is generally well known that the addition of lithium aryls to aromatic heterocyclic compounds containing an azomethine linkage proceeds to give substitution adjacent to the …
Number of citations: 9 pubs.acs.org

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